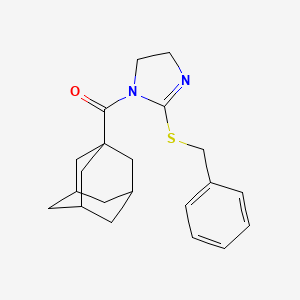
3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane, also known as IITFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated alkane that has three halogen atoms, including two iodine atoms and one fluorine atom, attached to a propane backbone. The compound has been synthesized using various methods and has been studied for its potential applications in the field of biochemistry and physiology.
作用機序
The mechanism of action of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane involves the covalent binding of the compound to specific functional groups within proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to changes in cellular processes and signaling pathways. The precise mechanism of action is still under investigation, and further research is needed to fully understand the effects of this compound on biological systems.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on cells and tissues. It has been shown to inhibit the activity of certain enzymes and alter the expression of specific genes. It can also induce oxidative stress and DNA damage, leading to cell death or apoptosis. The precise effects of this compound depend on the concentration and duration of exposure, as well as the specific cellular context.
実験室実験の利点と制限
One advantage of using 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane in lab experiments is its specificity for certain functional groups within proteins and nucleic acids. This allows for precise labeling and tracking of these molecules within cells and tissues. However, the highly reactive nature of the halogens involved in the synthesis of this compound can make handling and storage of the compound challenging. Additionally, the effects of this compound on biological systems can be complex and context-dependent, requiring careful experimental design and interpretation of results.
将来の方向性
There are several future directions for research involving 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane. One area of interest is the development of new labeling techniques that can be used in conjunction with this compound to visualize and track specific molecules within cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes and signaling pathways. Finally, there is potential for the development of new therapies based on the biochemical and physiological effects of this compound, although much more research is needed in this area.
合成法
The synthesis of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane involves the reaction of 1,1,1-trifluoropropane with iodine and a reducing agent such as zinc or sodium borohydride. The reaction takes place in anhydrous conditions and requires careful handling due to the highly reactive nature of the halogens involved. The resulting product is a colorless liquid that can be purified using distillation or chromatography.
科学的研究の応用
3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been used as a labeling agent for proteins and nucleic acids, as it can covalently bind to specific functional groups within these molecules. This allows for the visualization and tracking of these molecules within cells and tissues.
特性
IUPAC Name |
1,1,1-trifluoro-3-iodo-2-(iodomethyl)propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3I2/c5-4(6,7)3(1-8)2-9/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJRDBGJUBCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CI)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3I2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


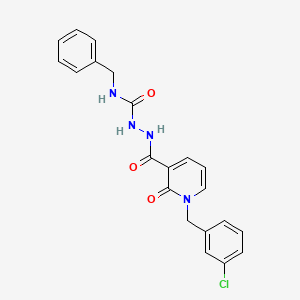
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892821.png)
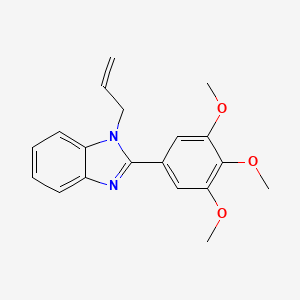
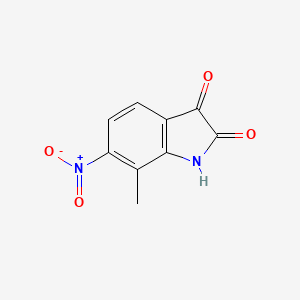
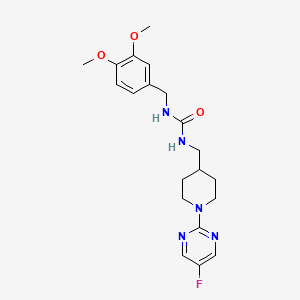
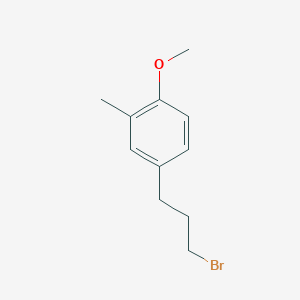
![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)
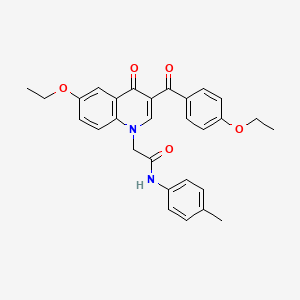
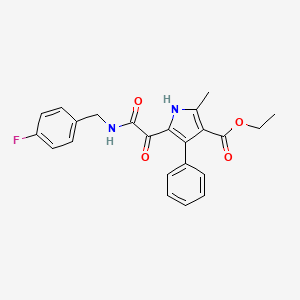


![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2892839.png)
